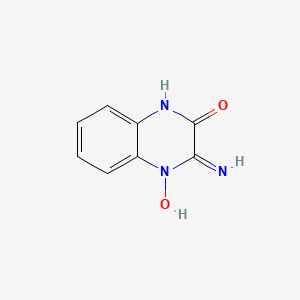

4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

CAS No. |

4949-18-2 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-hydroxy-3-imino-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H7N3O2/c9-7-8(12)10-5-3-1-2-4-6(5)11(7)13/h1-4,9,13H,(H,10,12) |

InChI Key |

GDMJONXGAGJKNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N)N2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) typically involves the following steps:

Starting Materials: The synthesis begins with quinoxaline derivatives.

Amination: The amino group at the 3-position is introduced through amination reactions, often using amines or ammonia under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinoxaline dioxides.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Quinoxaline dioxides.

Reduction: Quinoxalinone derivatives with hydroxyl or hydrogen groups.

Substitution: Various substituted quinoxalinone derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry: 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) is a building block in organic synthesis, enabling the creation of complex molecules. In particular, quinoxalin-2(1H)-ones have been used to develop push-pull systems with photophysical properties applicable in material science . A photocatalyzed oxidative coupling reaction has been developed for 4-alkyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives with nucleophiles using oxygen with a photoredox catalyst or without a catalyst . Carbon atom insertion into N-heterocyclic carbenes yields 3,4-dihydroquinoxalin-2(1H)-ones .

- Biology: This compound is studied for its potential as an enzyme inhibitor, especially in pathways involving oxidative stress. Quinoxaline derivatives have been examined for biological effects such as antitumor, antiparasitic, and anti-HIV activity .

- Medicine: Due to its unique structure, the compound is a candidate for drug development, particularly in the search for new antibiotics and anticancer agents. A quinazoline derivative was found to have strong antiproliferative activity against tumor-derived cell lines . 3-Acyl-4-hydroxyquinolin-2(1H)-ones are systemically active anticonvulsants .

- Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

C–H Functionalization of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are heterocyclic structural groups found in biologically active natural products and pharmaceutical compounds . The direct C–H functionalization of quinoxalin-2(1H)-ones at the C3 position is the most cost-effective way to synthesize quinoxalin-2(1H)-one derivatives containing functional groups .

Recent Developments

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxide group can participate in redox reactions, influencing oxidative stress pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations:

- Hydroxyl and Imino Groups: The target compound’s C3-OH and C4-NH groups distinguish it from most analogs, which typically feature alkyl, aryl, or carboxylic substituents. These polar groups may enhance hydrogen-bonding interactions in enzyme binding .

- Tautomerism: The imino group (-NH) at C4 may participate in keto-enol tautomerism, altering electronic properties compared to derivatives with stable carbonyl groups (e.g., J46) .

Antitumor Activity

- 7-Methoxy-4-(2-methylquinazolin-4-yl) derivative (): Exhibits single-digit nanomolar GI₅₀ values (4.6–9.6 nM) in cellular assays by binding tubulin’s colchicine site. The quinazolinyl moiety enhances hydrophobic interactions .

Enzyme Inhibition

- sGC Activators () : Carboxylic acid derivatives (e.g., C4, C10–C13) show hydrogen bonding with Tyr2, Arg116, and Arg139 residues. The target compound’s hydroxyl group could mimic these interactions but lacks the carboxylate’s charge, possibly reducing affinity .

- JNK3 Inhibitors (): J46 derivatives rely on a naphthyl ketone for hydrophobic binding. The imino group in the target compound may offer alternative polar interactions but requires structural optimization for selectivity .

Photoredox Catalysis

- 4-Alkyl-3,4-dihydroquinoxalin-2(1H)-ones (): Participate in visible-light-induced C(sp³)–H activation for C–C bond formation.

Physicochemical Properties

| Property | 4-Hydroxy-3-imino Derivative | 7-Methoxy-quinazolinyl Analog | Carboxylic Acid Derivatives |

|---|---|---|---|

| Log P | Moderate (~1.5–2.5)* | High (~3.0–4.0) | Low (~0.5–1.5) |

| Solubility (aq.) | Moderate | Low | High |

| Hydrogen Bonding | Strong (OH, NH) | Moderate (OCH₃) | Very Strong (COOH) |

*Estimated based on structural analogs.

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?

The synthesis typically involves cyclization of substituted quinoxaline precursors. For example:

- Potassium salt-mediated synthesis : Reacting potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide with aryl halides under basic conditions yields derivatives like 4-{4-[ethoxy(hydroxy)methyl]phenyl}-3-methyl-3,4-dihydroquinoxalin-2(1H)-one .

- Carbene insertion : Carbon atom insertion into N-heterocyclic carbenes (NHCs) via ketene intermediates can generate dihydroquinoxalinones, as demonstrated in the synthesis of 4-benzyl derivatives .

- Alkynylation : Copper-catalyzed aerobic oxidative coupling with terminal alkynes introduces ethynyl groups at the 3-position, as seen in compounds like 3-((4-chlorophenyl)ethynyl)-4-benzyl derivatives (61% yield) .

Q. How is the structural characterization of this compound typically performed?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and ring structure. For example, 3-phenyl derivatives show distinct aromatic proton signals at δ 7.25–7.39 ppm and carbonyl carbons at δ 177.13 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formulas, such as [M+H]⁺ peaks for C₁₄H₁₃N₂O at m/z 225.1017 .

- IR spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) are identified .

Q. What biological activities have been reported for this compound?

Reported activities include:

- Antimicrobial : Derivatives exhibit activity against Mycobacterium tuberculosis .

- Antitumor : Structural analogs like 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one show cytotoxic effects via enzyme inhibition .

- Cytotoxic : Amino-substituted derivatives interact with DNA or protein targets, inducing apoptosis in cancer cells .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents via C(sp³)–H activation?

- Photoredox catalysis : Visible-light-driven oxidative coupling with nucleophiles (e.g., alcohols, amines) under oxygen atmosphere achieves C–C bond formation. Yields range from 33% to 65% depending on the nucleophile .

- Catalyst-free conditions : Slower reactions under ambient light avoid costly catalysts but require longer reaction times (e.g., 24–48 hours) .

- Substituent compatibility : Electron-withdrawing groups (e.g., bromo, chloro) enhance reactivity at the 3-position, while bulky substituents reduce yields .

Q. What strategies are effective in enhancing the compound’s pharmacological profile?

- Functional group modification : Introducing hydroxymethyl or hydroxyamino groups improves solubility and target binding. For example, 3-(Hydroxymethyl)quinoxalin-2(1H)-one allows further conjugation via esterification or amidation .

- Halogenation : Bromo or chloro substituents (e.g., 6-bromo derivatives) enhance bioactivity by increasing electrophilicity .

- Chiral centers : Enantioselective synthesis of (3S)-3-methyl derivatives improves selectivity for biological targets .

Q. How do structural modifications influence binding affinity to biological targets?

- Methyl vs. hydroxymethyl : Methyl groups enhance lipophilicity (logP), favoring membrane penetration, while hydroxymethyl improves hydrogen bonding with enzymes .

- Substituent position : 7-Amino derivatives show higher affinity for bacterial dihydrofolate reductase than 6-methyl analogs due to better active-site alignment .

- Comparative data :

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Hydroxyamino-6,7-dimethyl | Topoisomerase II | 2.1 | |

| 6-Bromo-3,4-dihydro | M. tuberculosis | 8.7 | |

| 4-Benzyl-3-ethynyl | Cancer cell lines | 12.4 |

Q. What are the challenges in analyzing contradictory data across synthesis studies?

- Yield variability : Reactions using LiAlH₄/THF (Scheme 4a) may yield 33–65% products due to sensitivity to moisture or oxygen .

- Regioselectivity : Competing pathways in dihydroquinoxalinone synthesis (e.g., N- vs. O-alkylation) require careful control of pH and temperature .

- Validation : Cross-referencing NMR/HRMS data with published spectra (e.g., PubChem entries) resolves structural ambiguities .

Q. How can computational methods aid in predicting the reactivity of derivatives?

- DFT calculations : Modeling HOMO/LUMO energies predicts sites for electrophilic attack (e.g., C-3 position in dihydroquinoxalinones) .

- Molecular docking : Simulating interactions with enzymes (e.g., dihydrofolate reductase) identifies optimal substituents for binding .

- ADMET profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, CYP inhibition) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.